molecular formula C21H41NO11P2 B14269234 Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate CAS No. 185520-97-2

Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate

Cat. No.: B14269234
CAS No.: 185520-97-2
M. Wt: 545.5 g/mol
InChI Key: MMEPDQLVUVAIFM-IBGZPJMESA-N
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Preparation Methods

The synthesis of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves multiple steps. The primary synthetic route includes the reaction of N-acetyl-L-glutamate with diethoxyphosphoryl propyl groups under specific conditions. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it could be explored for its therapeutic potential in treating specific conditions. Additionally, in industry, it may be used in the development of new materials or as a component in specialized chemical processes .

Mechanism of Action

The mechanism of action of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate can be compared with other similar compounds, such as N-acetylglutamic acid and its derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential for diverse applications .

Similar Compounds

  • N-acetylglutamic acid
  • N-acetylaspartic acid
  • Aceglutamide
  • Citrulline
  • Pivagabine

Properties

CAS No.

185520-97-2

Molecular Formula

C21H41NO11P2

Molecular Weight

545.5 g/mol

IUPAC Name

bis(3-diethoxyphosphorylpropyl) (2S)-2-acetamidopentanedioate

InChI

InChI=1S/C21H41NO11P2/c1-6-30-34(26,31-7-2)16-10-14-28-20(24)13-12-19(22-18(5)23)21(25)29-15-11-17-35(27,32-8-3)33-9-4/h19H,6-17H2,1-5H3,(H,22,23)/t19-/m0/s1

InChI Key

MMEPDQLVUVAIFM-IBGZPJMESA-N

Isomeric SMILES

CCOP(=O)(CCCOC(=O)CC[C@@H](C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC

Canonical SMILES

CCOP(=O)(CCCOC(=O)CCC(C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC

Origin of Product

United States

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